Piroxicam O-|A-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

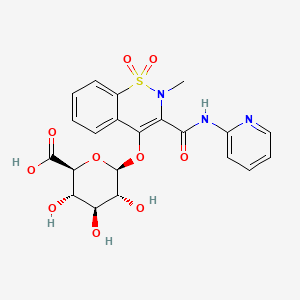

Piroxicam O-|A-D-Glucuronide: is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. It is formed through the process of glucuronidation, where piroxicam is conjugated with glucuronic acid. This compound is significant in the pharmacokinetics of piroxicam, as it represents a major pathway for the drug’s metabolism and excretion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piroxicam O-|A-D-Glucuronide involves the conjugation of piroxicam with glucuronic acid. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the reaction. The reaction conditions generally involve physiological pH and temperature, as it is a biological process.

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the biological process. This involves the use of piroxicam and glucuronic acid derivatives under controlled conditions to produce the glucuronide conjugate.

Análisis De Reacciones Químicas

Types of Reactions: Piroxicam O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back into piroxicam and glucuronic acid.

Conjugation: As mentioned, the conjugation with glucuronic acid is catalyzed by UDP-glucuronosyltransferase in the liver.

Major Products: The major products of these reactions are piroxicam and glucuronic acid, resulting from the hydrolysis of the glucuronide conjugate.

Aplicaciones Científicas De Investigación

Piroxicam O-|A-D-Glucuronide has several applications in scientific research:

Pharmacokinetics: It is used to study the metabolism and excretion of piroxicam in the body.

Toxicology: Research on this compound helps in understanding the potential toxic effects of piroxicam and its metabolites.

Drug Development: Insights into the metabolism of piroxicam can aid in the development of new NSAIDs with improved safety profiles.

Biochemistry: It serves as a model compound for studying glucuronidation and other phase II metabolic processes.

Mecanismo De Acción

Piroxicam O-|A-D-Glucuronide itself does not have a direct mechanism of action, as it is a metabolite. its formation is crucial for the detoxification and excretion of piroxicam. The parent compound, piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain .

Comparación Con Compuestos Similares

Piroxicam: The parent compound, which is an NSAID used to treat inflammation and pain.

Other NSAID Glucuronides: Similar glucuronide conjugates are formed from other NSAIDs, such as ibuprofen and naproxen.

Uniqueness: Piroxicam O-|A-D-Glucuronide is unique in its specific formation from piroxicam and its role in the drug’s metabolism. Unlike some other NSAID glucuronides, it is relatively stable and does not undergo significant further metabolism.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O10S/c1-24-13(19(28)23-12-8-4-5-9-22-12)17(10-6-2-3-7-11(10)35(24,31)32)33-21-16(27)14(25)15(26)18(34-21)20(29)30/h2-9,14-16,18,21,25-27H,1H3,(H,29,30)(H,22,23,28)/t14-,15-,16+,18-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCQAKWMMCEUEI-DQSYDGHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858324 |

Source

|

| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-12-0 |

Source

|

| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.